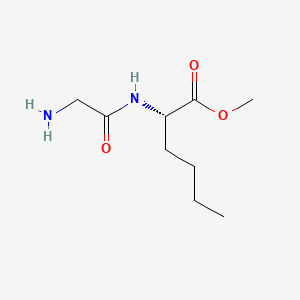

Glycylnorleucine methyl ester

Description

Glycylnorleucine methyl ester (CAS: 769901-75-9) is a dipeptide derivative composed of glycine and norleucine linked via a peptide bond, with a terminal methyl ester group. Its molecular formula is C₉H₁₈N₂O₃, and it has a molecular weight of 202.25 g/mol . Structurally, norleucine—a linear six-carbon amino acid analog of leucine—provides hydrophobic character, while the methyl ester enhances solubility in organic solvents. This compound is primarily utilized in peptide synthesis as a building block, particularly for introducing norleucine residues into peptide chains .

Properties

CAS No. |

66216-73-7 |

|---|---|

Molecular Formula |

C9H18N2O3 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]hexanoate |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14-2)11-8(12)6-10/h7H,3-6,10H2,1-2H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

AJJABVKOKDXPJN-ZETCQYMHSA-N |

SMILES |

CCCCC(C(=O)OC)NC(=O)CN |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)NC(=O)CN |

Canonical SMILES |

CCCCC(C(=O)OC)NC(=O)CN |

Other CAS No. |

66216-73-7 |

sequence |

GX |

Synonyms |

Gly-Nle-methyl ester glycyl-DL-norleucine methyl ester glycylnorleucine methyl este |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Insights

Hydrophobicity and Side Chain Effects: Glycylnorleucine methyl ester’s linear norleucine side chain contrasts with L-leucine methyl ester’s branched isobutyl group . This linearity reduces steric hindrance, making it preferable for synthesizing peptides requiring flexible hydrophobic regions. The benzoyl group in (N-benzoyl)glycylglycine methyl ester introduces aromaticity and steric bulk, which protects the peptide bond during synthesis and modifies reactivity .

Solubility Profiles: Glycine methyl ester hydrochloride’s high water solubility (due to ionic hydrochloride and small size) facilitates aqueous-phase reactions, unlike glycylnorleucine methyl ester, which requires organic solvents . D-Glucuronic acid methyl ester’s carbohydrate backbone enhances hydrophilicity, enabling applications in drug delivery systems targeting hepatic or inflammatory tissues .

Applications in Synthesis: Glycylnorleucine methyl ester is favored for inserting non-natural amino acids into peptides, while L-leucine methyl ester is used for branched-chain modifications . Glycine methyl ester hydrochloride serves as a simple precursor for glycine-containing compounds, whereas (N-benzoyl)glycylglycine methyl ester is employed in complex, multi-step syntheses requiring protective groups .

Research Findings and Challenges

- Synthetic Efficiency: Glycylnorleucine methyl ester’s synthesis requires careful control to avoid racemization, a challenge less pronounced in glycine derivatives due to their achirality .

- Thermodynamic Stability: L-Leucine methyl ester exhibits higher thermal stability (ΔvapH = 320–353 K) compared to glycylnorleucine derivatives, which lack published thermochemical data .

- Biological Compatibility: D-Glucuronic acid methyl ester’s compatibility with mammalian systems (e.g., drug conjugation) is well-documented, unlike glycylnorleucine methyl ester, whose in vivo behavior remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.